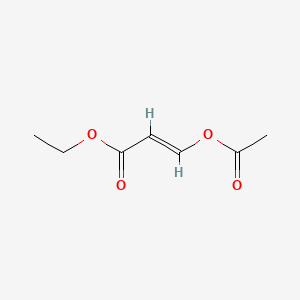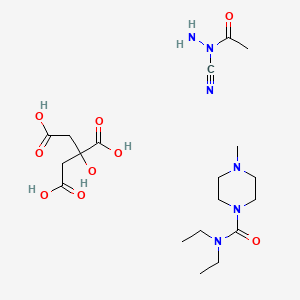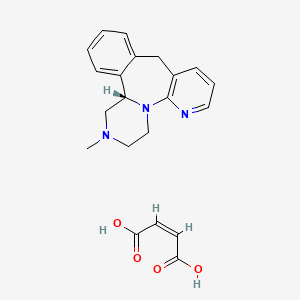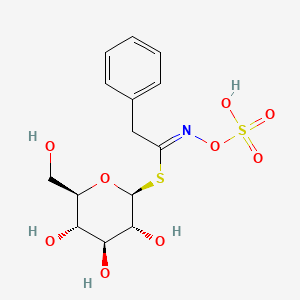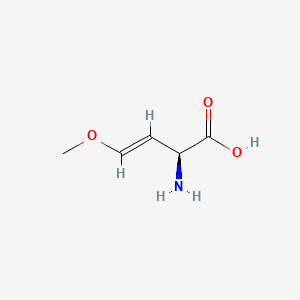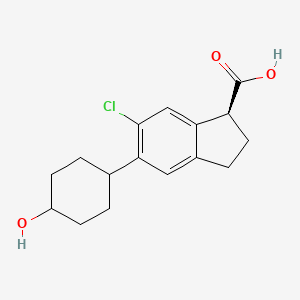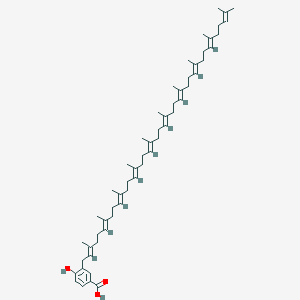![molecular formula C9H9N5O2 B1234509 5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)
5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-[(5-methyl-2-furanyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one is a member of 1,2,4-triazines.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- This compound and its derivatives are actively involved in the synthesis of new pharmaceuticals, demonstrating significant antibacterial and antifungal activities. One study highlighted the synthesis of various 2-pyrazoline derivatives bearing benzenesulfonamide moieties, showing promising antimicrobial activity against organisms like E. coli and S. aureus (Hassan, 2013).
Synthesis of Novel Heterocyclic Systems
- The compound serves as a precursor in the synthesis of novel heterocyclic systems. For instance, a study detailed the one-pot reactions involving 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one leading to the synthesis of [1,2,4]triazino[4,3,b][1,2,4,5]tetrazepine derivatives (Vahedi, Rajabzadeh, & Farvandi, 2010).
Antioxidant Properties
- Various series of new hydrazones containing the 1,2,4-triazine-5-one core were synthesized and their antioxidant activities were investigated. These compounds showed promising results as oxidative stress suppressors, which could be beneficial in treating disorders accompanied by oxidative stress (Novodvorskyi et al., 2022).
Corrosion Inhibition
- The compound has also found use in corrosion inhibition studies. A study demonstrated the efficacy of triazine derivatives in inhibiting mild steel corrosion in hydrochloric acid environments. These findings are crucial for industries seeking materials that can withstand corrosive environments (Singh et al., 2018).
Development of Analytical Sensors
- Research has also explored the use of derivatives of this compound in developing analytical sensors. A study showcased the development of an ytterbium(III) PVC membrane electrode employing a derivative as an ionophore, demonstrating its effectiveness in detecting Yb(3+) ions in a wide concentration range (Zamani, Rajabzadeh, & Ganjali, 2007).
properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.2 g/mol |
IUPAC Name |
5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H9N5O2/c1-6-2-3-7(16-6)4-10-13-8-5-11-14-9(15)12-8/h2-5H,1H3,(H2,12,13,14,15)/b10-4+ |
InChI Key |
VKRGPDJCPFGKHB-ONNFQVAWSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC2=NC(=O)NN=C2 |
SMILES |
CC1=CC=C(O1)C=NNC2=NC(=O)NN=C2 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC2=NC(=O)NN=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



